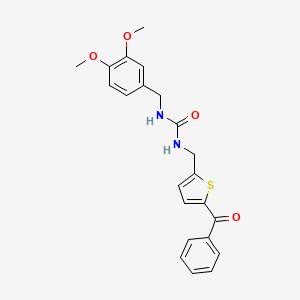
1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O3S, with a molecular weight of approximately 372.45 g/mol. The structure consists of a benzoylthiophene moiety linked to a dimethoxybenzyl group through a urea functional group, which is critical for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities that can be categorized as follows:
Anticancer Activity
Recent studies have demonstrated that this compound has significant anticancer properties. In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that it inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.8 | Cell cycle arrest (G2/M phase) |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid.
| Test System | IC50 (µM) | Comparison with Standard |
|---|---|---|
| DPPH Radical Scavenging | 25.0 | Similar to Ascorbic Acid |
Anti-inflammatory Effects
In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Tyrosinase Inhibition : The compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin-whitening agents.
- Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.
- Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the efficacy of various urea derivatives, including our compound, against melanoma cells. The results indicated that modifications in the benzyl group could enhance anticancer activity by increasing lipophilicity and cellular uptake .
Another investigation focused on the anti-inflammatory properties in a rat model of induced arthritis. The treatment group receiving the compound showed a marked decrease in paw swelling compared to the control group, suggesting its therapeutic potential in inflammatory diseases .
Propriétés
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-18-10-8-15(12-19(18)28-2)13-23-22(26)24-14-17-9-11-20(29-17)21(25)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJVFFOYPUSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














